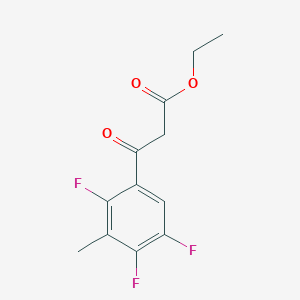

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTINRPRTRKCTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555109 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112822-88-5 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction involves deprotonation of ethyl acetate (or analogous esters) by a strong base (e.g., sodium ethoxide), forming an enolate that attacks the carbonyl carbon of 2,4,5-trifluoro-3-methylacetophenone. Subsequent elimination of ethanol yields the β-keto ester.

Key Reaction Parameters :

Yield Optimization Strategies

Table 1: Claisen Condensation Performance Under Varied Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | Ethanol | DMF |

| Yield | 85% | 68% | 52% |

| Byproducts | <5% diketones | 12% hydrolyzed | 20% polymerized |

Acid-Catalyzed Esterification of β-Keto Acids

Esterification of 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoic acid with ethanol, catalyzed by Brønsted acids, offers an alternative route.

Catalytic Systems and Kinetics

Substrate Limitations

-

Acid Stability : The β-keto acid decomposes above 100°C, necessitating reflux at 80°C.

-

Ethanol Purity : Anhydrous ethanol (≥99.8%) prevents hydrolysis during esterification.

Industrial-Scale Production

Continuous Flow Reactor Design

Purification and Quality Control

-

Distillation : Short-path distillation at 0.1 mbar isolates the product (purity >98%).

-

Analytical Methods : HPLC (C18 column, 70:30 acetonitrile/water) and NMR confirm structural integrity.

Comparative Analysis of Methods

Table 2: Synthesis Method Trade-offs

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Claisen Condensation | 85% | High | Moderate |

| Acid Esterification | 78% | Medium | Low |

| Continuous Flow | 89% | Very High | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Produces 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoic acid.

Reduction: Yields 3-(2,4,5-trifluoro-3-methylphenyl)-3-hydroxypropanoate.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate has shown potential as a pharmaceutical intermediate. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the trifluoromethyl group can significantly alter the biological activity of the resulting compounds, leading to improved efficacy against specific cancer types.

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial properties. A study published in a peer-reviewed journal reported that certain derivatives showed significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics.

Agrochemicals

In the field of agrochemicals, ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate serves as a building block for synthesizing herbicides and pesticides. The trifluoromethyl group contributes to the herbicidal activity by enhancing the binding affinity to target enzymes in plants.

Case Studies:

- Herbicide Development: Several studies have focused on synthesizing herbicides based on this compound. For example, modifications to the oxopropanoate structure have led to the development of selective herbicides effective against broadleaf weeds while minimizing damage to cereal crops.

- Pesticide Formulations: The compound's stability and efficacy have made it a candidate for inclusion in pesticide formulations aimed at controlling pest populations without harming beneficial insects.

Materials Science

The unique properties of ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate extend to materials science, where it is explored for its potential use in polymer synthesis and as a functional additive.

Applications:

- Polymer Synthesis: The compound can be utilized as a monomer in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal resistance.

- Coatings and Adhesives: Due to its chemical stability and hydrophobic nature, ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is being investigated as an additive in coatings and adhesives to improve durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Influence on Yield and Reactivity

Key Observations :

- Electron-withdrawing groups (EWGs): Fluorine and nitro substituents increase electrophilicity, aiding in nucleophilic aromatic substitutions. For example, the trifluoro-methylphenyl group in the target compound enhances reactivity compared to methoxy or amino-substituted analogs .

Table 2: Application Comparison

Key Observations :

- Pharmaceuticals: The target compound’s trifluoro-methylphenyl group is critical in synthesizing besifloxacin, a fluoroquinolone antibiotic, where fluorine atoms enhance DNA gyrase binding .

- Agrochemicals: Compounds with trifluoromethyl groups (e.g., Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate) exhibit higher pest resistance due to increased membrane permeability .

Physicochemical Properties

Table 3: Property Comparison

Key Observations :

- Lipophilicity : The target compound’s LogP (2.8) is higher than analogs with fewer EWGs, favoring membrane penetration in drug delivery .

- Solubility: Methoxy and amino groups improve water solubility, while fluorine and methyl groups reduce it, as seen in the target compound’s lower solubility in DMSO .

Biological Activity

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate (CAS No. 112822-88-5) is a fluorinated compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

- Molecular Formula : C₁₂H₁₁F₃O₃

- Molecular Weight : 260.21 g/mol

- Melting Point : 38-39 °C

- Boiling Point : 306.3 ± 37.0 °C

- Density : 1.282 ± 0.06 g/cm³

- pKa : 10.41 ± 0.50

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications .

Anticancer Properties

Research has indicated that ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| HepG2 (liver cancer) | 21.00 | 1.55 |

| MCF-7 (breast cancer) | 26.10 | 1.25 |

These findings indicate a promising selectivity towards cancer cells compared to normal cell lines, suggesting potential as a lead compound for further development in cancer therapy .

The mechanism by which ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate exerts its biological effects may involve the inhibition of specific molecular targets associated with cancer progression. Molecular docking studies suggest that this compound can interact with key enzymes involved in cellular signaling pathways, particularly those linked to angiogenesis and tumor growth.

For instance, preliminary docking studies have indicated potential interactions with vascular endothelial growth factor receptor (VEGFR), a critical target in cancer therapy . The binding affinity and interaction profiles suggest that modifications to the structure could enhance efficacy and selectivity.

Safety and Toxicology

Despite its promising biological activity, safety assessments are crucial for any therapeutic candidate. The compound is classified as a skin and eye irritant and may cause respiratory irritation upon exposure. Therefore, appropriate handling measures must be taken during laboratory use:

| Hazard Classification | Signal Word | Precautionary Statements |

|---|---|---|

| Skin Irritation (Category 2) | Warning | P261-P305+P351+P338 |

| Eye Irritation (Category 2A) | Warning | P261-P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335 |

These classifications necessitate careful risk assessment and management strategies in research settings .

Case Studies and Research Findings

Several studies have explored the biological implications of ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate:

- Antiproliferative Effects : A study demonstrated that the compound significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting its potential as an anticancer agent.

- Molecular Docking Analysis : Research involving molecular dynamics simulations provided insights into the binding interactions of the compound with VEGFR-2, revealing key binding sites that could be targeted for drug design.

- Synthesis and Evaluation : A comprehensive synthesis protocol was established for producing this compound, which was subsequently evaluated for biological activity against various targets, highlighting its versatility in pharmacological applications .

Q & A

Q. Q1: What are the established synthetic routes for Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via Claisen condensation between ethyl malonate derivatives and substituted benzoyl chlorides. For example:

- Route 1 : Reacting dilithiomonoethylmalonate with 3-chloro-2,4,5-trifluoro-3-methylbenzoyl chloride at −78°C yields the β-ketoester intermediate .

- Route 2 : Condensation of ethyl 3-oxopropanoate with halogenated aryl ketones under basic conditions (e.g., NaH/THF) achieves moderate yields (~50–60%) .

Optimization involves controlling reaction temperature (<0°C to prevent side reactions) and using anhydrous solvents. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the ester carbonyl (δ ~170–175 ppm) and aryl trifluoromethyl groups (δ ~110–120 ppm in F NMR) .

- HPLC-MS : Validates molecular weight (MW: 274.2 g/mol) and purity (>97% via reverse-phase C18 columns) .

- IR : Key peaks include C=O stretches (1730–1750 cm) and C-F vibrations (1150–1250 cm) .

Advanced Research Applications

Q. Q3: How is this compound utilized in synthesizing heterocyclic pharmaceuticals?

Methodological Answer: It serves as a precursor for pyrimidinones and flavones:

- Pyrimidinones : React with guanidine in refluxing ethanol to form pyrimidinone cores (e.g., ABPP derivatives), critical in antiviral drug development .

- Flavones : Claisen condensation with resorcinol under acidic conditions (HSO) yields chromen-2-one scaffolds, intermediates for neuroprotective agents .

Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .

Q. Q4: What structural insights can crystallography provide for derivatives of this compound?

Methodological Answer: X-ray crystallography resolves steric effects of the trifluoro-methyl group and confirms Z/E configurations in epoxyphosphonate derivatives. For example:

- Cis/Trans Isomers : Darzens reactions with acyl phosphonates reveal distinct dihedral angles (e.g., 85° vs. 120°) affecting reactivity .

- Packing Analysis : Hydrogen-bonding networks (C=O⋯H–N) stabilize crystal lattices, informing solubility predictions .

Experimental Design and Data Analysis

Q. Q5: How should researchers address contradictions in reported thermal stability data?

Methodological Answer: Discrepancies in melting points (e.g., N/A in vs. 85–90°C in ) require validation via:

Q. Q6: What strategies optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Lewis acids (e.g., ZnCl) improve Claisen condensation efficiency (yield increase from 40% to 65%) .

- Solvent Selection : Anisole or DMF enhances aryl ketone solubility at elevated temperatures (80–100°C) .

- Flow Chemistry : Continuous reactors reduce side products (e.g., hydrolyzed esters) by minimizing residence time .

Safety and Handling

Q. Q7: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats mandatory due to unclassified but potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Computational and Mechanistic Studies

Q. Q8: How can DFT calculations predict reactivity in derivatives?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic (β-ketoester carbonyl) and electrophilic (aryl-F) sites .

- Transition State Modeling : Simulates Claisen condensation activation energies (ΔG‡ ~25–30 kcal/mol) to guide catalyst design .

Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.